molecular formula C21H21NO4 B1311144 (r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid CAS No. 101555-63-9

(r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid

Cat. No. B1311144
M. Wt: 351.4 g/mol
InChI Key: CKLAZLINARHOTG-LJQANCHMSA-N
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Description

The compound , (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid, is a chiral molecule that is likely to be of interest due to its piperidine structure, which is a common motif in medicinal chemistry. Piperidine derivatives are known for their biological activity and are often used in drug design and synthesis. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that this compound could be used in peptide synthesis, as the Fmoc group is commonly used to protect amino acids during the synthesis of peptides.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid, they do provide insight into related compounds. For instance, the synthesis of tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid is described as a two-step process starting from a specific ethyl piperidine-3-carboxylate derivative and [3H]methyliodide, followed by hydrolysis to yield the desired product . This suggests that a similar approach could be taken for the synthesis of the compound , with appropriate modifications to the starting materials and protection strategies for the functional groups.

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been studied using techniques such as single-crystal X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations . These techniques can provide detailed information about the conformation of the piperidine ring, the stereochemistry of the substituents, and the overall 3D structure of the molecule. For the compound , similar structural analysis would be crucial to confirm its chirality and to understand the spatial arrangement of the Fmoc group, which is important for its role in peptide synthesis.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the substituents attached to the piperidine ring. In the case of (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid, the Fmoc group is likely to be involved in reactions typical for peptide synthesis, such as deprotection under basic conditions to reveal the free amine. The carboxylic acid functionality also allows for coupling reactions with amines to form amide bonds, a key step in peptide linkage. The provided papers do not detail the chemical reactions of the specific compound, but the synthesis of related compounds suggests that standard peptide synthesis techniques would be applicable .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their substituents. The provided papers do not offer specific data on the physical and chemical properties of (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid. However, the presence of the Fmoc group typically increases the hydrophobicity of the molecule, which can affect its solubility in various solvents. The piperidine ring's basicity might be attenuated by the presence of the Fmoc group, and the carboxylic acid group contributes to the compound's acidity and potential for salt formation .

Scientific Research Applications

Synthesis and Luminescence

  • Luminescent Materials : The synthesis of fluorenyl compounds, such as gold complexes with (fluoren-9-ylidene)methanedithiolato ligands, demonstrates applications in creating materials with specific luminescent properties. These compounds show potential for use in luminescent markers and sensors due to their photophysical characteristics (Vicente et al., 2004).

Structural and Spectroscopic Analysis

  • Crystal Structure Analysis : Studies involving the crystal structure analysis of fluorenyl derivatives contribute to a deeper understanding of molecular conformations and interactions. For example, the analysis of 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid provided insights into its planar structure and hydrogen bonding network, which are crucial for designing molecules with desired chemical and physical properties (Matviiuk et al., 2013).

Bioimaging Applications

  • Bioimaging Technologies : The development of water-soluble fluorene derivatives for bioimaging, exemplified by studies on integrin-targeting probes, underscores the potential of fluorenyl compounds in medical imaging and diagnostics. These compounds exhibit properties conducive to two-photon fluorescence microscopy, enabling selective imaging of cellular components or processes (Morales et al., 2010).

Medicinal Chemistry and Drug Design

  • Pharmaceutical Research : Research into novel piperidine- and fluorene-based structures for potential therapeutic applications reveals the versatility of fluorenyl compounds in drug development. For instance, the exploration of (4-piperidinyl)-piperazines as acetyl-CoA carboxylase inhibitors highlights the fluorenyl scaffold's utility in creating molecules targeting metabolic pathways relevant to diseases such as cancer and metabolic disorders (Chonan et al., 2011).

Safety And Hazards

The compound is classified as a warning under the GHS system . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLAZLINARHOTG-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314811
Record name D-Fmoc-pipecolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid

CAS RN

101555-63-9, 105751-19-7
Record name D-Fmoc-pipecolic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Fmoc-pipecolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-piperidinecarboxylic Acid
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Record name 1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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